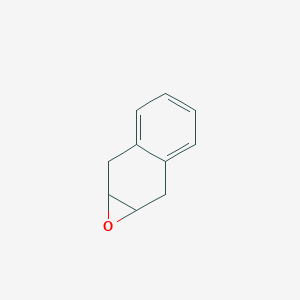

1,2,3,4-Tetrahydro-2,3-epoxynaphthalene

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H10O |

|---|---|

Molecular Weight |

146.19 g/mol |

IUPAC Name |

1a,2,7,7a-tetrahydronaphtho[2,3-b]oxirene |

InChI |

InChI=1S/C10H10O/c1-2-4-8-6-10-9(11-10)5-7(8)3-1/h1-4,9-10H,5-6H2 |

InChI Key |

KXSWSFNGQCBWQA-UHFFFAOYSA-N |

Canonical SMILES |

C1C2C(O2)CC3=CC=CC=C31 |

Origin of Product |

United States |

Foundational & Exploratory

Stereochemical Dynamics of 1,2,3,4-Tetrahydro-2,3-epoxynaphthalene: A Technical Guide to Desymmetrization and Hydrolysis

Topic: Stereochemical Dynamics and Reactivity of 1,2,3,4-Tetrahydro-2,3-epoxynaphthalene Content Type: Technical Whitepaper / Experimental Guide Audience: Medicinal Chemists, Enzymologists, and Process Development Scientists

Executive Summary: The Meso Paradox

In the landscape of polycyclic aromatic hydrocarbon (PAH) metabolites, 1,2,3,4-tetrahydro-2,3-epoxynaphthalene (hereafter 2,3-ETN ) occupies a unique stereochemical niche. Unlike its regioisomer, naphthalene-1,2-oxide (which exists as a pair of enantiomers), 2,3-ETN is a meso-compound possessing a plane of symmetry.

For drug development professionals, the value of 2,3-ETN lies not in its intrinsic chirality (which is null), but in its prochirality . It serves as a rigorous probe for enantioselective desymmetrization —a process where chiral catalysts or enzymes (specifically Epoxide Hydrolases) distinguish between the enantiotopic C2 and C3 carbons to generate high-value, enantiopure trans-diols.

This guide provides a validated workflow for the synthesis, purification, and enzymatic hydrolysis of 2,3-ETN, focusing on the mechanistic causality required for reproducible biochemical assays.

Molecular Architecture and Stereoisomerism

Structural Analysis

The 2,3-ETN molecule consists of a tetralin backbone with an epoxide ring fused at the 2,3-position.

-

Configuration: The fusion is strictly cis. A trans-fusion in a six-membered ring would introduce insurmountable torsional strain (Baeyer strain), making the trans-isomer synthetically inaccessible under standard conditions.

-

Symmetry: The molecule possesses a

plane of symmetry passing through the epoxide oxygen and bisecting the C1-C4 and C5-C8 bonds. Consequently, it is optically inactive (achiral/meso). -

Stereogenic Centers: C2 and C3 are chiral centers with configurations

. Due to symmetry,

The Desymmetrization Challenge

While 2,3-ETN is achiral, nucleophilic attack at C2 versus C3 yields enantiomeric products.

-

Path A (Attack at C2): Yields

-trans-diol. -

Path B (Attack at C3): Yields

-trans-diol.

In an achiral environment (e.g., acid-catalyzed hydrolysis), both paths are energetically equivalent, resulting in a racemic mixture. In a chiral environment (e.g., enzyme active site), one path is kinetically favored.

Validated Synthesis Protocol

Objective: Synthesis of high-purity 2,3-ETN from 1,4-dihydronaphthalene via Prilezhaev epoxidation.

Reagents and Materials

-

Precursor: 1,4-Dihydronaphthalene (98% purity).

-

Oxidant: m-Chloroperbenzoic acid (m-CPBA), 70-75% wt.

-

Solvent: Dichloromethane (DCM), anhydrous.

-

Buffer: Saturated aqueous

(critical for buffering m-chlorobenzoic acid byproduct).

Step-by-Step Methodology

-

Solvation: Dissolve 5.0 g (38.4 mmol) of 1,4-dihydronaphthalene in 250 mL DCM.

-

Buffering: Add 280 mL of saturated

. Note: This biphasic system prevents acid-catalyzed ring opening of the labile epoxide product during formation. -

Oxidation: Cool the mixture to 0°C. Add 10.0 g of m-CPBA portion-wise over 20 minutes under vigorous stirring.

-

Mechanistic Insight: Vigorous stirring is non-negotiable to ensure phase transfer and neutralization of the acidic byproduct in the aqueous layer.

-

-

Reaction Monitoring: Warm to room temperature (25°C) and stir for 3–6 hours. Monitor via TLC (Silica; Hexane:EtOAc 9:1). The epoxide typically runs lower than the alkene.

-

Quenching: Add 100 mL of 10%

(sodium thiosulfate) to reduce excess peroxide. Stir until the starch-iodide test is negative. -

Extraction: Separate organic layer. Wash with 1M NaOH (

mL) to remove m-chlorobenzoic acid, followed by brine. -

Purification: Dry over

and concentrate. Purify via flash chromatography (Silica gel; Ether:Hexane 1:6).-

Yield Expectation: 65–75%.

-

Characterization:

NMR (CDCl

-

Enzymatic Hydrolysis & Desymmetrization

This section details the use of 2,3-ETN as a substrate for Microsomal Epoxide Hydrolase (mEH). The goal is to measure the enantiomeric excess (ee) of the product, which quantifies the enzyme's regioselectivity.

The Biochemical Pathway

The hydrolysis proceeds via an

Figure 1: Desymmetrization logic. In a highly selective enzymatic reaction,

Assay Protocol

-

Preparation: Prepare a 10 mM stock solution of 2,3-ETN in DMSO.

-

Incubation: Dilute substrate to 100 µM in Phosphate Buffer (0.1 M, pH 7.4) containing 0.1 mg/mL microsomal protein (mEH source).

-

Time-Course: Incubate at 37°C. Aliquot at 0, 5, 10, and 30 minutes.

-

Termination: Quench with ice-cold Ethyl Acetate (300 µL).

-

Derivatization (Optional but Recommended): For chiral GC analysis, derivatize the diol with cyclic boronate or trifluoroacetic anhydride to improve volatility and resolution.

-

Analysis: Analyze organic extract via Chiral HPLC (Chiralcel OD-H column) or Chiral GC (Cyclodextrin phase).

-

Metric: Calculate

.

-

Quantitative Data Summary

The following table contrasts the behavior of 2,3-ETN under different hydrolytic conditions, illustrating the concept of desymmetrization.

| Condition | Catalyst | Mechanism | Product Stereochemistry | Outcome |

| Acidic Hydrolysis | Racemic trans-diol | |||

| Basic Hydrolysis | Racemic trans-diol | |||

| Enzymatic (mEH) | Microsomal EH | General Base Catalysis | Enantioenriched trans-diol | |

| Organocatalysis | Chiral Salen-Co | Lewis Acid Activation | Enantioenriched trans-diol |

Scientific Integrity & Troubleshooting (Self-Validation)

The "Spontaneous Hydrolysis" Control

Critical Step: 2,3-ETN is moderately unstable in aqueous media. Every enzymatic assay must include a "No-Enzyme" control.

-

Protocol: Incubate 2,3-ETN in buffer alone.

-

Validation: If the background hydrolysis rate is >10% of the enzymatic rate, the assay is invalid. Reduce incubation time or lower temperature to 4°C to minimize chemical hydrolysis.

Stereochemical Leakage

If the product appears racemic in an enzymatic assay, consider:

-

Racemase Contamination: Is the biological preparation pure?

-

Product Stability: The trans-diol product is stable, but if the pH is too low during extraction, acid-catalyzed isomerization (epimerization) can occur. Always maintain pH > 6.0 during extraction.

References

-

Synthesis of 2,3-Epoxy-1,2,3,4-tetrahydronaphthalene. PrepChem. (Detailed protocol for mCPBA oxidation of 1,4-dihydronaphthalene). [Link]

-

Epoxide Hydrolase-Catalyzed Enantioselective Synthesis of Chiral 1,2-Diols via Desymmetrization of Meso-Epoxides. Zhao, L., et al. Journal of the American Chemical Society, 126(36), 11156-11157 (2004).[1] [Link]

-

Organocatalyzed Enantioselective Desymmetrization of Aziridines and Epoxides. Beilstein Journal of Organic Chemistry, 9, 1677–1695 (2013). [Link]

-

Synthesis of 1,4-dihydro-1,4-dimethyl-1,4-epoxynaphthalene... Newman, M.S., et al. The Journal of Organic Chemistry, 40(2), 262–264 (1975).[2] (Foundational chemistry for tetralin epoxide derivatives). [Link]

Sources

A Technical Guide to the Systematic IUPAC Nomenclature of 1,2,3,4-Tetrahydro-2,3-epoxynaphthalene

Abstract

Systematic chemical nomenclature, governed by the International Union of Pure and Applied Chemistry (IUPAC), is the bedrock of unambiguous scientific communication in chemistry, drug discovery, and materials science. This technical guide provides an in-depth, systematic deconstruction of the IUPAC naming conventions applied to the bicyclic epoxide commonly known as 1,2,3,4-Tetrahydro-2,3-epoxynaphthalene. We will dissect the name by analyzing its three core components: the parent hydride, the state of hydrogenation, and the epoxy functional group. This guide will elucidate the rigorous logic behind the established nomenclature, offering clarity for researchers and professionals in the field. Furthermore, we will present the preferred IUPAC name (PIN) as identified in authoritative chemical databases, which utilizes a fusion nomenclature approach for heterocyclic systems.

Deconstruction of the Molecular Architecture

The unambiguous naming of a chemical entity requires a hierarchical analysis of its structure. The common name, 1,2,3,4-Tetrahydro-2,3-epoxynaphthalene, is a descriptive name that can be systematically broken down to understand the underlying IUPAC rules. This process involves identifying the parent structure, modifications to its saturation, and the principal functional groups.

| Component | Description | IUPAC Rule Application |

| Naphthalene | The parent hydride is naphthalene, a fused aromatic bicyclic system consisting of two ortho-fused benzene rings. | Fused Ring Nomenclature[1][2] |

| 1,2,3,4-Tetrahydro | This prefix indicates the addition of four hydrogen atoms, saturating one of the two rings at positions 1, 2, 3, and 4. | Indicated Hydrogen ('hydro') Prefixes |

| 2,3-Epoxy | This prefix denotes a three-membered cyclic ether (oxirane) where an oxygen atom bridges carbons 2 and 3 of the tetrahydro-naphthalene core. | Substitutive 'Epoxy' Prefix Nomenclature[3][4] |

Systematic Derivation of the Name

The generation of a systematic IUPAC name follows a clear, stepwise protocol grounded in established rules.

Step 1: The Parent Hydride and Its Fixed Numbering

The foundation of the name is the parent hydride, naphthalene . According to IUPAC recommendations for fused ring systems, naphthalene has a fixed and unchangeable numbering scheme.[1][5] Numbering begins at the first carbon not involved in the ring fusion (the bridgehead) and proceeds around the periphery. The bridgehead carbons are assigned the last available numbers (4a and 8a).

Experimental Protocol: IUPAC Numbering of Naphthalene

-

Identify Fusion Carbons: Locate the two carbon atoms shared by both rings.

-

Orient the Molecule: Position the fused ring system horizontally with the maximum number of rings in a row.

-

Assign Locants: Begin numbering from the upper-right, non-bridgehead carbon as '1' and proceed clockwise around the perimeter.

-

Number Internal Atoms: Assign the lowest possible letters (e.g., 'a', 'b') to the internal bridgehead carbons after the perimeter has been numbered. For naphthalene, this results in the locants 4a and 8a.

A simplified representation of Naphthalene's numbering.

Step 2: Indicating Saturation

The prefix "1,2,3,4-tetrahydro " specifies that the double bonds at positions 1, 2, 3, and 4 have been saturated through the addition of four hydrogen atoms. This converts one of the aromatic rings into a cyclohexane ring, resulting in a structure commonly known as tetralin. The numbering established for naphthalene is retained in this hydrogenated derivative.

Step 3: Applying the Functional Group Prefix

The term "2,3-epoxy " is a substitutive prefix used to describe an oxygen atom connected to two adjacent carbon atoms of a parent hydride, forming an oxirane ring.[4][6] The locants '2,3' precisely define that this oxygen bridge is formed between carbon-2 and carbon-3 of the tetralin framework. This method is a common and acceptable way to name epoxides, especially when attached to a more complex ring system.[3][7]

The Preferred IUPAC Name (PIN): Fusion Nomenclature

While "2,3-Epoxy-1,2,3,4-tetrahydronaphthalene" is a systematically correct and widely understood name, the IUPAC system gives preference to names that describe heterocyclic systems as a whole, using a methodology called fusion nomenclature.[5][8]

In this system, the oxirane (epoxide) ring is treated as a heterocyclic component fused to the parent hydrocarbon. The authoritative PubChem database identifies the preferred IUPAC name for this compound as 1a,2,7,7a-tetrahydronaphtho[2,3-b]oxirene .[9]

Deconstruction of the Preferred Name:

-

naphtho : Indicates the naphthalene parent system.

-

[2,3-b] : Specifies that the fusion occurs at the 'b' face of the second component (oxirene) and across the 2-3 bond of the naphthalene system.

-

oxirene : The name for a three-membered unsaturated ring containing one oxygen atom. Although the final fused system's oxirane ring is saturated, "oxirene" is used in the fusion process before hydrogenation is considered.

-

1a,2,7,7a-tetrahydro : These locants indicate the positions of saturation in the final fused ring system, which has its own complete numbering scheme.

This fusion name is more complex but is considered the Preferred IUPAC Name (PIN) because it uniquely and systematically describes the entire fused heterocyclic structure.[10]

Logical workflow for deriving the IUPAC names.

Conclusion

The molecule commonly referred to as 1,2,3,4-Tetrahydro-2,3-epoxynaphthalene has two valid IUPAC names. The name 2,3-Epoxy-1,2,3,4-tetrahydronaphthalene is constructed using substitutive nomenclature, which is highly descriptive and intuitive. However, the Preferred IUPAC Name (PIN) , derived using fusion nomenclature, is 1a,2,7,7a-tetrahydronaphtho[2,3-b]oxirene .[9] For professionals in research and drug development, recognizing both naming conventions is crucial for comprehensive literature searches and unambiguous documentation. The PIN is favored for registration in chemical databases and formal publications due to its systematic rigor in defining the complete heterocyclic system.

References

-

Title: NOMENCLATURE OF FUSED AND BRIDGED FUSED RING SYSTEMS (IUPAC Recommendations 1998) Source: Pure and Applied Chemistry URL: [Link]

-

Title: Fused Ring Nomenclature Source: Queen Mary University of London URL: [Link]

-

Title: Fused and bridged bicycloalkanes Source: University of Calgary URL: [Link]

-

Title: FR-1 Definitions - IUPAC nomenclature Source: Queen Mary University of London URL: [Link]

-

Title: IUPAC Provisional Recommendations (Chapter 2, Sect 25) Source: IUPAC URL: [Link]

-

Title: Blue Book P-60-65 - IUPAC nomenclature Source: Queen Mary University of London URL: [Link]

-

Title: IUPAC rules for epoxides nomenclature Source: Filo URL: [Link]

-

Title: 2,3-Epoxy-1,2,3,4-tetrahydronaphthalene Source: PubChem, National Center for Biotechnology Information URL: [Link]

-

Title: 1,2-Epoxy-1,2,3,4-tetrahydronaphthalene Source: PubChem, National Center for Biotechnology Information URL: [Link]

-

Title: Understanding Epoxide Nomenclature: A Guide to Naming These Unique Compounds Source: A-Level Chemistry URL: [Link]

-

Title: epoxy compounds (E02173) - The IUPAC Compendium of Chemical Terminology Source: IUPAC Gold Book URL: [Link]

-

Title: Naming Epoxides and Oxiranes using IUPAC Nomenclature Source: YouTube (Leah4sci) URL: [Link]

-

Title: 1,4-Epoxy-1,2,3,4-tetrahydronaphthalene Source: PubChem, National Center for Biotechnology Information URL: [Link]

-

Title: 1a,2,3,7b-Tetrahydronaphth(1,2-b)oxirene-2,3-diol Source: PubChem, National Center for Biotechnology Information URL: [Link]

-

Title: Nomenclature and preparation of epoxides Source: Khan Academy URL: [Link]

-

Title: 1,2,3,4-Tetrahydro-1,4-epoxynaphthalene Synonyms Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

-

Title: Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013. Source: Royal Society of Chemistry URL: [Link]

-

Title: 1,2,3,4-Tetrahydro-1,4-epoxynaphthalene - Related Substances Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

-

Title: Rule C-212 Ethers Source: Advanced Chemistry Development (ACD/Labs) URL: [Link]

Sources

- 1. publications.iupac.org [publications.iupac.org]

- 2. Fused Ring Nomenclature [iupac.qmul.ac.uk]

- 3. IUPAC rules for epoxides nomenclature | Filo [askfilo.com]

- 4. acdlabs.com [acdlabs.com]

- 5. old.iupac.org [old.iupac.org]

- 6. goldbook.iupac.org [goldbook.iupac.org]

- 7. youtube.com [youtube.com]

- 8. FR-1 [iupac.qmul.ac.uk]

- 9. 2,3-Epoxy-1,2,3,4-tetrahydronaphthalene | C10H10O | CID 10888051 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. iupac.qmul.ac.uk [iupac.qmul.ac.uk]

An In-depth Technical Guide to 1,2,3,4-Tetrahydro-2,3-epoxynaphthalene: A Keystone Intermediate for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1,2,3,4-tetrahydro-2,3-epoxynaphthalene, a pivotal synthetic intermediate in the realm of medicinal chemistry. While often discussed in tandem with its isomeric counterpart, 1,2-epoxy-1,2,3,4-tetrahydronaphthalene, this document will focus on the 2,3-epoxy isomer, detailing its synthesis, chemical profile, and significant role in the development of novel therapeutic agents. The tetralin framework, a core component of this molecule, is a privileged scaffold in a multitude of biologically active compounds, rendering its epoxide derivatives highly valuable in the synthesis of complex molecular architectures.

Chemical and Physical Properties

1,2,3,4-Tetrahydro-2,3-epoxynaphthalene, with the IUPAC name 1a,2,7,7a-tetrahydronaphtho[2,3-b]oxirene, is a bicyclic epoxide.[1] While extensive experimental data for this specific isomer is not as commonly tabulated as for the 1,2-epoxy isomer, its fundamental properties can be inferred from its structure and available computational data.

| Property | Value | Source |

| IUPAC Name | 1a,2,7,7a-tetrahydronaphtho[2,3-b]oxirene | [1] |

| Synonyms | 1,4-dihydronaphthalene oxide, 2,3-epoxy-1,2,3,4-tetrahydronaphthalene, 5,6,7,8-tetrahydro-6,7-epoxynaphthalene | [1] |

| Molecular Formula | C₁₀H₁₀O | [1] |

| Molecular Weight | 146.19 g/mol | [1] |

| CAS Number | While a specific CAS number for this exact nomenclature is not readily available, it is identified under PubChem CID 10888051. The isomeric 1,2-epoxy-1,2,3,4-tetrahydronaphthalene has the CAS number 2461-34-9. | [2] |

| Appearance | Expected to be a liquid or low-melting solid at standard conditions. The related 1,2-epoxy isomer is described as a yellow liquid. | [3] |

Synthesis of 1,2,3,4-Tetrahydro-2,3-epoxynaphthalene

The most direct and widely employed method for the synthesis of 1,2,3,4-tetrahydro-2,3-epoxynaphthalene is the epoxidation of 1,4-dihydronaphthalene. This reaction leverages the reactivity of the isolated double bond in the hydroaromatic ring. A common and effective oxidizing agent for this transformation is meta-chloroperbenzoic acid (m-CPBA).

The causality behind this choice of starting material and reagent is rooted in the principles of electrophilic addition. The peroxy acid (m-CPBA) acts as an electrophile, and the electron-rich double bond of 1,4-dihydronaphthalene serves as the nucleophile. The concerted mechanism of epoxidation ensures the stereospecific formation of the epoxide ring.

Experimental Protocol: Epoxidation of 1,4-Dihydronaphthalene

This protocol is a self-validating system, where successful synthesis can be confirmed through standard analytical techniques such as TLC, NMR, and mass spectrometry.

Materials:

-

1,4-Dihydronaphthalene

-

meta-Chloroperbenzoic acid (m-CPBA, typically 70-77%)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

1M aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexane for elution

Procedure: [4]

-

Dissolve 1,4-dihydronaphthalene (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

-

Add an equal volume of saturated aqueous sodium bicarbonate solution to the flask. The biphasic mixture should be stirred vigorously to ensure efficient buffering of the acidic byproduct, m-chlorobenzoic acid.

-

In a separate container, dissolve m-CPBA (1.1-1.5 eq) in dichloromethane.

-

Add the m-CPBA solution dropwise to the stirred biphasic mixture at room temperature. The addition rate should be controlled to manage any potential exotherm.

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.

-

Upon completion, quench the reaction by adding 1M aqueous sodium thiosulfate solution to destroy any excess peroxy acid.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel, eluting with a mixture of ethyl acetate and hexane (e.g., 1:9 v/v) to yield pure 1,2,3,4-tetrahydro-2,3-epoxynaphthalene.

Caption: Synthetic workflow for 1,2,3,4-tetrahydro-2,3-epoxynaphthalene.

Spectroscopic Characterization

Expected ¹H NMR (proton NMR) signals for 1,2,3,4-Tetrahydro-2,3-epoxynaphthalene:

-

Aromatic protons (4H): Multiplet in the range of δ 7.0-7.3 ppm.

-

Epoxide protons (2H): Singlet or two doublets in the range of δ 3.5-4.0 ppm, characteristic of protons on an epoxide ring fused to a saturated ring.

-

Methylene protons (4H): Complex multiplets in the upfield region (δ 2.0-3.0 ppm) corresponding to the two CH₂ groups of the tetralin system.

Expected ¹³C NMR (carbon-13 NMR) signals:

-

Aromatic carbons: Multiple signals in the δ 120-140 ppm region.

-

Epoxide carbons: Two signals in the δ 50-65 ppm range.

-

Methylene carbons: Two signals in the δ 20-35 ppm range.

Expected Infrared (IR) Spectroscopy:

-

C-H stretching (aromatic): ~3000-3100 cm⁻¹.

-

C-H stretching (aliphatic): ~2850-3000 cm⁻¹.

-

C=C stretching (aromatic): ~1450-1600 cm⁻¹.

-

C-O stretching (epoxide): A characteristic band around 800-950 cm⁻¹ and another around 1250 cm⁻¹.

Expected Mass Spectrometry (MS):

-

Molecular ion (M⁺) peak at m/z = 146.

-

Characteristic fragmentation patterns involving the loss of CO, CHO, and ethylene.

Applications in Drug Development

The primary value of 1,2,3,4-tetrahydro-2,3-epoxynaphthalene in drug development lies in its utility as a versatile synthetic intermediate. The strained epoxide ring is susceptible to nucleophilic attack, allowing for the regioselective and stereoselective introduction of a wide range of functional groups. This is particularly significant as the resulting 2-substituted-3-hydroxy- or 3-substituted-2-hydroxy-1,2,3,4-tetrahydronaphthalene derivatives are key pharmacophores in various classes of therapeutic agents.

A notable application is in the synthesis of analogs of 2-amino-1,2,3,4-tetrahydronaphthalene, which have been investigated as selective serotonin reuptake inhibitors (SSRIs), a major class of antidepressants.[3] The ring-opening of the epoxide with various amines provides a direct route to these valuable scaffolds.

Caption: Role as a precursor to bioactive tetralin derivatives.

Furthermore, the tetralin core is present in numerous other biologically active molecules, and the epoxide functionality provides a chemical handle to explore structure-activity relationships (SAR) in drug discovery campaigns.

Reactivity and Chemical Transformations

The epoxide ring of 1,2,3,4-tetrahydro-2,3-epoxynaphthalene is the center of its reactivity. It can undergo a variety of transformations, making it a valuable building block.

-

Nucleophilic Ring-Opening: This is the most common reaction, where nucleophiles such as amines, alkoxides, thiols, and cyanide attack one of the epoxide carbons, leading to the formation of trans-1,2-disubstituted-1,2,3,4-tetrahydronaphthalene derivatives. The regioselectivity of the attack can often be controlled by the choice of nucleophile and reaction conditions (acidic or basic catalysis).

-

Reduction: The epoxide can be reduced to the corresponding alcohol or deoxygenated to the parent alkene using various reducing agents.

-

Rearrangement: Under acidic conditions, epoxides can rearrange to form ketones or aldehydes.

Safety and Handling

As a reactive epoxide, 1,2,3,4-tetrahydro-2,3-epoxynaphthalene should be handled with care in a well-ventilated fume hood. While specific toxicological data for this compound is limited, information on the parent compound, 1,2,3,4-tetrahydronaphthalene, and the general reactivity of epoxides provides a basis for safe handling protocols.

Potential Hazards:

-

Irritation: Likely to be an irritant to the skin, eyes, and respiratory tract.[5][6]

-

Sensitization: Some epoxides are known to be skin sensitizers.

-

Mutagenicity/Carcinogenicity: Epoxides are reactive electrophiles that can alkylate DNA, and thus should be considered as potentially mutagenic and carcinogenic.

-

Peroxide Formation: The parent compound, tetralin, can form explosive peroxides upon prolonged exposure to air and light.[5][6] While the epoxide is less prone to this specific reaction, it should be stored in a cool, dark place under an inert atmosphere.

Recommended Personal Protective Equipment (PPE):

-

Eye Protection: Safety glasses with side shields or chemical goggles.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).

-

Skin and Body Protection: A lab coat should be worn at all times.

Handling and Storage:

-

Use only in a well-ventilated area, preferably a chemical fume hood.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

Keep containers tightly sealed when not in use.

-

Store in a cool, dry, dark place away from incompatible materials such as strong acids, bases, and oxidizing agents.

References

-

PrepChem. Synthesis of 2,3-Epoxy-1,2,3,4-tetrahydronaphthalene. Available from: [Link]

-

PubChem. 2,3-Epoxy-1,2,3,4-tetrahydronaphthalene. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. 1,2-Epoxy-1,2,3,4-tetrahydronaphthalene. National Center for Biotechnology Information. Available from: [Link]

- Google Patents. EP0686153B1 - Chemical process for preparation of 1,2-epoxy-1,2,3,4-tetrahydrnaphtalene.

-

PubChem. 1,4-Epoxy-1,2,3,4-tetrahydronaphthalene. National Center for Biotechnology Information. Available from: [Link]

-

Inchem. ICSC 1527 - 1,2,3,4-TETRAHYDRONAPHTHALENE. Available from: [Link]

-

ResearchGate. ChemInform Abstract: Synthesis of 1-Amino-1,2,3,4-tetrahydronaphthalen-2-ols via Epoxide Ring Opening as Possible Antidepressant and Anorexigenic Agents. Available from: [Link]

-

U.S. Environmental Protection Agency. 1,2,3,4-Tetrahydro-1,4-epoxynaphthalene. Available from: [Link]

Sources

- 1. 2,3-Epoxy-1,2,3,4-tetrahydronaphthalene | C10H10O | CID 10888051 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,2-Epoxy-1,2,3,4-tetrahydronaphthalene | C10H10O | CID 92182 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. prepchem.com [prepchem.com]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. ICSC 1527 - 1,2,3,4-TETRAHYDRONAPHTHALENE [inchem.org]

Molecular weight of 1,2,3,4-Tetrahydro-2,3-epoxynaphthalene

Executive Summary

1,2,3,4-Tetrahydro-2,3-epoxynaphthalene (also known as 2,3-epoxytetralin) is a bicyclic epoxide intermediate primarily utilized in polymer chemistry and advanced organic synthesis. With a molecular weight of 146.19 g/mol , it is a structural isomer of the more biologically prevalent 1,2-epoxytetralin (a metabolite of tetralin).

This guide provides a rigorous breakdown of its physicochemical properties, synthetic routes, and critical distinctions from its metabolic isomers, serving as a definitive reference for laboratory handling and experimental design.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

Molecular Weight & Formula

The precise molecular weight is derived from the standard atomic weights of its constituent elements.

| Property | Value |

| Molecular Formula | C₁₀H₁₀O |

| Molecular Weight (Average) | 146.19 g/mol |

| Monoisotopic Mass | 146.0732 Da |

| Exact Mass | 146.073165 Da |

| CAS Number | 108880-51-X (Note: Often conflated with 1,2-isomer CAS 2461-34-9 in generic databases; verify via structure) |

| PubChem CID | 10888051 |

Structural Analysis & Stereochemistry

Unlike its 1,2-epoxy counterpart, 2,3-epoxy-1,2,3,4-tetrahydronaphthalene possesses a unique symmetry.

-

Core Structure: A benzene ring fused to a cyclohexane ring.

-

Epoxide Position: The oxirane ring is fused at the C2 and C3 positions of the saturated ring.

-

Chirality: The cis-2,3-epoxy isomer (derived from 1,4-dihydronaphthalene) possesses a plane of symmetry bisecting the C2-C3 bond and the aromatic ring, rendering it a meso compound (achiral), provided the ring conformation allows. This contrasts with the 1,2-epoxide, which exists as a pair of enantiomers.

Synthesis & Experimental Protocols

The Prilezhaev Reaction (Standard Synthesis)

The most robust route to 1,2,3,4-tetrahydro-2,3-epoxynaphthalene is the electrophilic epoxidation of 1,4-dihydronaphthalene . This reaction is stereospecific, preserving the cis geometry of the starting alkene (if applicable) or forming the cis-fused epoxide.

Protocol: m-CPBA Epoxidation

-

Precursor: 1,4-Dihydronaphthalene (distinct from 1,2-dihydronaphthalene).

-

Solvent: Dichloromethane (DCM) or Chloroform.

Step-by-Step Methodology:

-

Dissolution: Dissolve 10.0 mmol of 1,4-dihydronaphthalene in 50 mL of anhydrous DCM. Cool to 0°C in an ice bath.

-

Addition: Add 1.1 equivalents of m-CPBA (purified/washed to remove m-chlorobenzoic acid if necessary) portion-wise over 15 minutes.

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature. Monitor via TLC (Solvent: Hexane/EtOAc 9:1) for the disappearance of the alkene.

-

Quench: Quench with saturated aqueous NaHCO₃ and Na₂S₂O₃ (to reduce excess peroxide).

-

Extraction: Extract the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

-

Purification: Purify via flash column chromatography on silica gel. Note: Epoxides can be acid-sensitive; use basic alumina or triethylamine-treated silica if degradation is observed.

Isomer Distinction (Critical for Drug Development)

It is vital to distinguish the 2,3-epoxide from the 1,2-epoxide, as their biological activities and reactivities differ.

| Feature | 2,3-Epoxy-1,2,3,4-tetrahydronaphthalene | 1,2-Epoxy-1,2,3,4-tetrahydronaphthalene |

| Precursor | 1,4-Dihydronaphthalene | 1,2-Dihydronaphthalene or Tetralin (Metabolic) |

| Symmetry | Meso (Achiral) | Chiral (Enantiomeric pair) |

| Primary Use | Polymerization monomer (CO₂ copolymers) | Metabolic intermediate, Toxicology studies |

| Reactivity | Ring opening at C2/C3 (Equivalent) | Ring opening at C1 (Benzylic) vs C2 |

Visualization of Synthesis & Isomerism

The following diagram illustrates the divergent synthetic pathways leading to the two distinct epoxide isomers, highlighting the critical precursor selection.

Figure 1: Divergent synthetic pathways for tetrahydronaphthalene epoxide isomers. Note the specific precursor requirement (1,4-dihydronaphthalene) for the 2,3-epoxy target.

Applications in Research & Development

Copolymerization with CO₂

2,3-Epoxy-1,2,3,4-tetrahydronaphthalene is a subject of interest in Green Chemistry for the synthesis of aliphatic polycarbonates.

-

Mechanism: Ring-Opening Copolymerization (ROCOP).

-

Catalysts: Chromium or Cobalt Salen complexes.

-

Outcome: Due to the rigid bicyclic structure, the resulting polycarbonates often exhibit higher glass transition temperatures (

) compared to propylene oxide derivatives, though steric hindrance at the 2,3-position can reduce polymerization rates [1].

Metabolic Stability & Toxicology

While the 1,2-epoxide is a well-documented metabolite of tetralin leading to toxicity via DNA alkylation, the 2,3-epoxide is less commonly formed in vivo. However, in drug development, if a drug candidate contains a tetralin moiety, screening for the formation of the 2,3-epoxide is a necessary "de-risking" step to ensure no unexpected reactive metabolites are generated via minor pathways [2].

References

-

Darensbourg, D. J., et al. (2004). "Copolymerization of CO2 and Epoxides Catalyzed by Metal Salen Complexes." Chemical Reviews. Link

-

PubChem. (2025).[3][4] "2,3-Epoxy-1,2,3,4-tetrahydronaphthalene Compound Summary." National Library of Medicine.[4] Link

-

BenchChem. (2025).[5] "Synthetic Routes of 1,2-Epoxy-1,2,3,4-tetrahydronaphthalene." (Comparative reference for isomer synthesis). Link

Sources

- 1. chegg.com [chegg.com]

- 2. Solved Predict the oxidation product of treating | Chegg.com [chegg.com]

- 3. 1,2-Epoxy-1,2,3,4-tetrahydronaphthalene | C10H10O | CID 92182 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1,4-Epoxy-1,2,3,4-tetrahydronaphthalene | C10H10O | CID 141969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Stability and Storage of 1,2,3,4-Tetrahydro-2,3-epoxynaphthalene

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2,3,4-Tetrahydro-2,3-epoxynaphthalene, a reactive epoxide derivative of tetralin, is a valuable intermediate in synthetic organic chemistry and a key metabolite in the biotransformation of naphthalene.[1] Its inherent ring strain makes it a versatile precursor for the synthesis of complex molecules, including potential therapeutic agents. However, this reactivity also presents significant challenges regarding its stability and long-term storage. This technical guide provides a comprehensive overview of the factors influencing the stability of 1,2,3,4-Tetrahydro-2,3-epoxynaphthalene, its primary degradation pathways, recommended storage and handling procedures, and robust analytical methodologies for assessing its purity and degradation.

Introduction: The Duality of Reactivity and Instability

The utility of 1,2,3,4-Tetrahydro-2,3-epoxynaphthalene in chemical synthesis is intrinsically linked to the high ring strain of its three-membered epoxide ring. This strain renders the epoxide susceptible to nucleophilic attack, facilitating a wide range of chemical transformations.[1] However, this same reactivity makes the molecule prone to degradation under various environmental conditions, impacting its purity, potency, and shelf-life. A thorough understanding of its stability profile is therefore paramount for its effective use in research and development.

Chemical Stability and Degradation Pathways

The stability of 1,2,3,4-Tetrahydro-2,3-epoxynaphthalene is primarily dictated by the integrity of the epoxide ring. Degradation typically proceeds via ring-opening reactions, which can be initiated by several factors, including pH, temperature, light, and the presence of nucleophiles.

Hydrolytic Degradation: The Role of pH

One of the most common degradation pathways for epoxides is hydrolysis, leading to the formation of the corresponding diol. This process is highly dependent on the pH of the environment.

-

Acid-Catalyzed Hydrolysis: In the presence of acid, the epoxide oxygen is protonated, making the epoxide a better leaving group and activating the ring towards nucleophilic attack by water.[2] The reaction proceeds via an SN1-like mechanism, with the nucleophile preferentially attacking the more substituted carbon atom. For 1,2,3,4-Tetrahydro-2,3-epoxynaphthalene, this would lead to the formation of trans-1,2-dihydroxy-1,2,3,4-tetrahydronaphthalene.

-

Base-Catalyzed Hydrolysis: Under basic conditions, the hydroxide ion acts as a strong nucleophile, attacking one of the epoxide carbons in an SN2 reaction.[2] This attack typically occurs at the less sterically hindered carbon. The resulting alkoxide is then protonated by water to yield the trans-diol.

The kinetics of nonenzymatic hydrolysis of epoxides can be significant, with half-lives varying from days to hours depending on the pH and temperature.[3]

Caption: Acid- and Base-Catalyzed Hydrolysis of 1,2,3,4-Tetrahydro-2,3-epoxynaphthalene.

Nucleophilic Attack

Beyond water, a wide range of other nucleophiles can react with and degrade 1,2,3,4-Tetrahydro-2,3-epoxynaphthalene. Common laboratory reagents and potential contaminants that can act as nucleophiles include alcohols, amines, and thiols. The regioselectivity of the attack (i.e., which carbon of the epoxide is attacked) depends on the reaction conditions (acidic vs. basic/neutral) and the nature of the nucleophile.

Thermal Degradation

Elevated temperatures can promote the degradation of epoxides. Thermal degradation of epoxy resins, which are polymers formed from epoxide monomers, has been shown to proceed through complex radical mechanisms, leading to the formation of a variety of volatile products, including benzene, phenol, and naphthalene.[4] For 1,2,3,4-Tetrahydro-2,3-epoxynaphthalene, thermal stress can likely lead to isomerization and decomposition, compromising the integrity of the molecule.

Photodegradation

Exposure to light, particularly ultraviolet (UV) radiation, can induce photodegradation of aromatic compounds. For epoxy-based materials, UV exposure can lead to the formation of free radicals, resulting in chain scission and the formation of carbonyl and hydroxyl groups.[5] The aromatic moiety in 1,2,3,4-Tetrahydro-2,3-epoxynaphthalene makes it susceptible to photooxidation, which could lead to a variety of degradation products, including naphthols and quinones, similar to what is observed with naphthalene photooxidation.[6]

Recommended Storage and Handling Procedures

To minimize degradation and ensure the long-term integrity of 1,2,3,4-Tetrahydro-2,3-epoxynaphthalene, strict storage and handling protocols are essential.

Storage Conditions

The following table summarizes the recommended storage conditions to mitigate the primary degradation pathways:

| Parameter | Recommendation | Rationale |

| Temperature | Store at low temperatures, preferably at -20°C for long-term storage. For short-term storage, 2-8°C is acceptable. | Reduces the rate of thermal degradation and potential reactions with trace contaminants. |

| Light | Store in amber or opaque containers, protected from direct light. | Prevents photodegradation initiated by UV and visible light. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes oxidation and reactions with atmospheric moisture. |

| Container | Use tightly sealed, high-quality glass or Teflon containers. | Prevents contamination and exposure to air and moisture. |

| Purity | Store in a highly purified state. | Impurities can catalyze degradation reactions. |

Handling Procedures

-

Inert Atmosphere: Handle the compound under an inert atmosphere whenever possible, especially when dispensing or transferring.

-

Avoid Contamination: Use clean, dry glassware and equipment. Avoid contact with acids, bases, strong oxidizing agents, and nucleophiles.

-

Minimize Exposure: Minimize the time the container is open to the atmosphere.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

Experimental Protocols for Stability Assessment

A comprehensive stability assessment of 1,2,3,4-Tetrahydro-2,3-epoxynaphthalene involves subjecting the compound to forced degradation conditions and analyzing the resulting samples using a stability-indicating analytical method.

Forced Degradation Studies

Forced degradation studies, or stress testing, are designed to accelerate the degradation of a compound to identify potential degradation products and establish the intrinsic stability of the molecule.[7][8][9][10]

Objective: To generate a degradation profile of 1,2,3,4-Tetrahydro-2,3-epoxynaphthalene under various stress conditions.

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of 1,2,3,4-Tetrahydro-2,3-epoxynaphthalene in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Treat the stock solution with 0.1 N HCl at room temperature and at an elevated temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

-

Base Hydrolysis: Treat the stock solution with 0.1 N NaOH at room temperature and at an elevated temperature (e.g., 60°C) for a defined period.

-

Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature for a defined period.

-

Thermal Degradation: Expose a solid sample of the compound to dry heat (e.g., 80°C) for a defined period. Also, heat a solution of the compound.

-

Photodegradation: Expose a solution of the compound to UV light (e.g., 254 nm) and visible light for a defined period.

-

-

Sample Analysis: At each time point, withdraw an aliquot of the stressed sample, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC method.

Caption: Workflow for Forced Degradation Studies of 1,2,3,4-Tetrahydro-2,3-epoxynaphthalene.

Stability-Indicating HPLC Method

A stability-indicating HPLC method is a validated quantitative analytical procedure that can accurately and precisely measure the decrease in the concentration of the active pharmaceutical ingredient (API) due to degradation.[11]

Objective: To develop and validate an HPLC method capable of separating 1,2,3,4-Tetrahydro-2,3-epoxynaphthalene from its potential degradation products.

Typical HPLC Parameters:

| Parameter | Typical Value/Condition |

| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Gradient elution with a mixture of water (A) and acetonitrile (B), both with 0.1% formic acid. |

| Gradient | Start with a higher percentage of A and gradually increase the percentage of B over time. |

| Flow Rate | 1.0 mL/min |

| Detection | UV detection at a suitable wavelength (e.g., 220 nm or 254 nm) |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

Method Validation: The HPLC method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Identification of Degradation Products

The identification of degradation products is crucial for understanding the degradation pathways.

Techniques:

-

LC-MS/MS: Liquid chromatography-mass spectrometry can be used to determine the molecular weights and fragmentation patterns of the degradation products, aiding in their structural elucidation.

-

GC-MS: Gas chromatography-mass spectrometry is suitable for analyzing volatile degradation products.[2][12]

-

NMR Spectroscopy: Nuclear magnetic resonance spectroscopy can provide detailed structural information of isolated degradation products.

Conclusion

The inherent reactivity of 1,2,3,4-Tetrahydro-2,3-epoxynaphthalene necessitates a proactive and informed approach to its storage and handling. By understanding its primary degradation pathways—hydrolysis, nucleophilic attack, thermal decomposition, and photodegradation—researchers can implement effective strategies to maintain its purity and integrity. The implementation of rigorous storage conditions, careful handling procedures, and the use of validated stability-indicating analytical methods are critical for ensuring the reliability of experimental results and the success of synthetic endeavors involving this versatile chemical intermediate.

References

-

SIELC Technologies. (2018, February 19). 1,2,3,4-Tetrahydronaphthalen-1-ol. Retrieved from [Link]

-

Biosciences Biotechnology Research Asia. (n.d.). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Retrieved from [Link]

-

Scribd. (n.d.). Stability Indicating Assay. Retrieved from [Link]

-

PureSynth. (n.d.). (1r4s)-1234-Tetrahydro-14-Epoxynaphthalene-1-Carboxylic Acid 96.0%(HPLC). Retrieved from [Link]

-

International Journal of Biological & Pharmaceutical Research. (n.d.). Forced degradation studies - A tool for determination of stability in pharmaceutical dosage forms. Retrieved from [Link]

-

SEP Analytical Labs. (n.d.). Stability-Indicating Assay. Retrieved from [Link]

-

IJSDR. (2023, December). Stability indicating study by using different analytical techniques. Retrieved from [Link]

-

Journal of Pharmaceutical Science and Bioscientific Research. (2019, April 30). A Review Article on Development of Forced Degradation and Stability Indicating Studies for Drug Substance and Drug Product. Retrieved from [Link]

-

Pharma Stability. (n.d.). Stability-Indicating Methods & Forced Degradation. Retrieved from [Link]

-

BioPharm International. (2026, February 14). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]

-

Asian Journal of Pharmaceutical Research. (2013). Forced Degradation Study: An Important Tool in Drug Development. Retrieved from [Link]

-

LCGC International. (2026, February 14). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from [Link]

-

Agilent. (n.d.). GC AND GC/MS. Retrieved from [Link]

-

Ataman Kimya. (n.d.). 1,2,3,4-TETRAHYDRONAPHTHALENE. Retrieved from [Link]

-

PubChem. (n.d.). 1,4-Epoxy-1,2,3,4-tetrahydronaphthalene. Retrieved from [Link]

-

ResearchGate. (n.d.). GC/MS identification of naphthalene photooxidation products. Retrieved from [Link]

-

arXiv. (n.d.). FTIR and GCMS analysis of epoxy resin decomposition products feeding. Retrieved from [Link]

-

ResearchGate. (n.d.). Nonenzymatic hydrolysis of 1,2:3,4‐diepoxybutane: A kinetic study including pH, temperature, and ion effects. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2025, October 15). 1,2,3,4-Tetrahydro-1,4-epoxynaphthalene Properties. Retrieved from [Link]

-

Publisso. (2020, December 21). Naphthalene – Determination of 1,2-dihydroxynaphthalene, 1-naphthol and 2-naphthol in urine by GC-MS. Retrieved from [Link]

-

NIST. (n.d.). 1,4-Epoxynaphthalene, 1,2,3,4-tetrahydro-. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. hpst.cz [hpst.cz]

- 3. researchgate.net [researchgate.net]

- 4. arxiv.org [arxiv.org]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. researchgate.net [researchgate.net]

- 7. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 8. ijbpr.com [ijbpr.com]

- 9. jpsbr.org [jpsbr.org]

- 10. asianjpr.com [asianjpr.com]

- 11. Stability-Indicating Methods & Forced Degradation – Pharma Stability [pharmastability.com]

- 12. series.publisso.de [series.publisso.de]

An In-Depth Technical Guide to the Synthesis of 1,2,3,4-Tetrahydro-2,3-epoxynaphthalene: Starting Materials and Core Methodologies

This guide provides a comprehensive technical overview of the primary synthetic routes to 1,2,3,4-tetrahydro-2,3-epoxynaphthalene, a valuable epoxide intermediate in medicinal chemistry and materials science.[1] The document is structured to provide researchers, scientists, and drug development professionals with a detailed understanding of the starting materials, reaction mechanisms, and experimental protocols. We will delve into both classical chemical syntheses and modern biocatalytic approaches, offering insights into the selection of an appropriate synthetic strategy based on desired outcomes such as stereoselectivity and yield.

Strategic Approaches to the Naphthalene Epoxide Core

The synthesis of 1,2,3,4-tetrahydro-2,3-epoxynaphthalene primarily revolves around the epoxidation of a partially hydrogenated naphthalene precursor. The choice of the starting material is a critical determinant of the overall synthetic strategy. The most common precursors are dihydronaphthalene isomers, with naphthalene itself serving as a substrate for biocatalytic transformations.

Core Synthetic Pathways Overview

The following diagram illustrates the central synthetic transformations for accessing 1,2,3,4-tetrahydro-2,3-epoxynaphthalene and its aromatic precursor, naphthalene-1,2-epoxide.

Caption: Key synthetic routes to 1,2,3,4-tetrahydro-2,3-epoxynaphthalene.

Synthesis from Dihydronaphthalene Isomers

The most direct and widely employed strategy for the synthesis of 1,2,3,4-tetrahydro-2,3-epoxynaphthalene involves the epoxidation of either 1,2-dihydronaphthalene or 1,4-dihydronaphthalene. The choice between these starting materials can influence the reaction conditions and, in some cases, the accessibility of specific stereoisomers.

Racemic Epoxidation using Peroxy Acids

A robust and well-established method for the synthesis of racemic 1,2,3,4-tetrahydro-2,3-epoxynaphthalene is the direct epoxidation of a dihydronaphthalene isomer using a peroxy acid, most commonly meta-chloroperoxybenzoic acid (m-CPBA).[2] This method is valued for its operational simplicity and generally high yields.

The reaction proceeds via the electrophilic addition of the peroxy acid's oxygen atom across the double bond of the dihydronaphthalene ring. The concerted mechanism typically results in the formation of a syn-epoxide.

Experimental Protocol: Racemic Epoxidation with m-CPBA

The following protocol is a representative example of the epoxidation of 1,4-dihydronaphthalene.[3]

Step 1: Reaction Setup

-

Dissolve 1,4-dihydronaphthalene (5 g) in a biphasic solvent system of methylene chloride (250 ml) and saturated aqueous sodium bicarbonate (280 ml).

-

Stir the mixture vigorously at room temperature.

Step 2: Addition of Oxidant

-

Add meta-chloroperoxybenzoic acid (70%, 10.0 g) portion-wise to the stirred mixture.

Step 3: Reaction Monitoring and Quenching

-

After 1 hour, quench the reaction by adding an aqueous solution of sodium thiosulfate (1M, 100 ml) and additional methylene chloride.

Step 4: Work-up and Purification

-

Separate the organic layer, wash with water and brine, and dry over magnesium sulfate.

-

Evaporate the solvent to yield the crude product.

-

Purify the crude mixture by flash column chromatography (silica gel; ether:hexane = 1:6) to afford pure 2,3-epoxy-1,2,3,4-tetrahydronaphthalene.[3]

A similar procedure starting from 1,4-dihydronaphthalene (7.86 g) in acetonitrile at 0°C, followed by stirring at room temperature for 6 hours, has also been reported to yield the desired epoxide.[4]

Asymmetric Epoxidation

For applications in drug development and other stereospecific fields, the synthesis of enantiomerically enriched 1,2,3,4-tetrahydro-2,3-epoxynaphthalene is crucial. This is typically achieved through the use of chiral catalysts.

2.2.1. Metal-Catalyzed Asymmetric Epoxidation

Chiral metal complexes are highly effective catalysts for the asymmetric epoxidation of unfunctionalized olefins like 1,2-dihydronaphthalene.[5] Manganese-based catalysts, in particular, have demonstrated high levels of stereoinduction.[6]

-

Manganese Chiroporphyrins: These catalysts, when used with an oxidant like iodosylbenzene, can achieve high enantioselectivities. The steric bulk of the porphyrin ligand plays a crucial role in directing the stereochemical outcome of the reaction.[6][7]

-

Jacobsen's Catalyst: This manganese-salen complex is another well-established reagent for asymmetric epoxidation, often yielding high enantiomeric excess (ee).[5]

The general principle behind these catalytic systems is the creation of a chiral environment around the active metal center. The substrate approaches the metal-oxo intermediate in a way that minimizes steric hindrance, leading to the preferential formation of one enantiomer of the epoxide.

2.2.2. Sharpless Asymmetric Epoxidation

While the Sharpless-Katsuki epoxidation is a powerful tool for the enantioselective epoxidation of allylic alcohols, it is not directly applicable to the epoxidation of unfunctionalized olefins like dihydronaphthalenes.[8][9][10][11] However, if a synthetic route proceeds through an intermediate containing an allylic alcohol, this methodology could be employed. The reaction utilizes a titanium tetra(isopropoxide) catalyst in the presence of a chiral diethyl tartrate ligand and tert-butyl hydroperoxide as the oxidant.[10][11]

Comparison of Epoxidation Methods from Dihydronaphthalenes

| Synthetic Route | Starting Material | Key Reagents/Catalyst | Product | Yield | Enantiomeric Excess (ee) | Reaction Time | Temperature |

| Racemic Epoxidation | 1,2-Dihydronaphthalene | m-Chloroperoxybenzoic acid (m-CPBA) | Racemic 1,2-Epoxy-1,2,3,4-tetrahydronaphthalene | ~58% (from precursor) | Not applicable | 3 hours | 0 °C to RT |

| Asymmetric Epoxidation | 1,2-Dihydronaphthalene | (R,R)-Jacobsen's Catalyst, NaOCl | Enantioenriched 1,2-Epoxy-1,2,3,4-tetrahydronaphthalene | High (not specified) | >90%[1] | Not specified | Not specified |

Biocatalytic Synthesis from Naphthalene

A greener and highly selective alternative to classical chemical synthesis is the use of biocatalysts. Fungal peroxygenases, for example, can catalyze the epoxidation of naphthalene to produce naphthalene-1,2-epoxide, which can then be further transformed.[1][12]

This chemoenzymatic approach offers several advantages, including mild reaction conditions, high selectivity, and the potential for producing non-racemic products.[2][12] The enzyme, such as recombinant peroxygenase (rAaeUPO), utilizes hydrogen peroxide as the oxidant.[2]

Biocatalytic Pathway

Caption: Biocatalytic route to naphthalene-1,2-epoxide.

While this method directly yields the aromatic epoxide, subsequent reduction would be necessary to obtain the target 1,2,3,4-tetrahydro-2,3-epoxynaphthalene.

Multi-step Synthesis from cis-1,2-Dihydroxy-1,2-dihydronaphthalene

An alternative, multi-step synthetic route to enantiomerically pure 1,2,3,4-tetrahydro-2,3-epoxynaphthalene starts from cis-1,2-dihydroxy-1,2-dihydronaphthalene.[13] This starting material can be obtained through the biological oxidation of naphthalene using Pseudomonas putida.[14]

The synthetic sequence involves:

-

Hydrogenation: The double bond in cis-1,2-dihydroxy-1,2-dihydronaphthalene is hydrogenated to yield cis-1,2-dihydroxy-1,2,3,4-tetrahydronaphthalene.[13]

-

Formation of a Bis-sulfonyl Ester: The diol is then reacted with a sulfonyl halide (e.g., methanesulfonyl chloride) to form a bis-sulfonyl ester.[13][15]

-

Epoxide Formation: Treatment of the bis-sulfonyl ester with a base, such as an alkali metal carbonate or hydroxide, induces an intramolecular cyclization to form the desired epoxide.[13]

Experimental Protocol: Multi-step Synthesis

Step 1: Hydrogenation

-

A solution of cis-(1R,2S)-1,2-dihydroxy-1,2-dihydronaphthalene in ethanol is hydrogenated at atmospheric pressure using a palladium on charcoal catalyst.[13]

Step 2: Mesylation

-

The resulting cis-(1R,2S)-1,2-dihydroxy-1,2,3,4-tetrahydronaphthalene is dissolved in dichloromethane with triethylamine and cooled to -20°C.

-

Methanesulfonyl chloride in dichloromethane is added dropwise.[15]

Step 3: Epoxidation

-

The purified (1R,2S)-1,2-dimesyloxy-1,2,3,4-tetrahydronaphthalene is dissolved in toluene.

-

An aqueous solution of caustic potash and a phase-transfer catalyst (e.g., tetrabutylammonium bromide) are added, and the mixture is stirred vigorously at ambient temperature to yield (1S,2R)-1,2-epoxy-1,2,3,4-tetrahydronaphthalene.[13]

Conclusion

The synthesis of 1,2,3,4-tetrahydro-2,3-epoxynaphthalene can be achieved through several distinct pathways, each with its own set of advantages and considerations. The direct epoxidation of dihydronaphthalenes using m-CPBA remains a straightforward and high-yielding method for obtaining the racemic product. For stereocontrolled synthesis, metal-catalyzed asymmetric epoxidation offers excellent enantioselectivity. Biocatalytic routes starting from naphthalene present an environmentally benign alternative, while multi-step chemical syntheses from biologically derived diols provide access to specific enantiomers. The choice of the optimal synthetic route will ultimately depend on the specific requirements of the research or development project, including the desired stereochemistry, scalability, and cost-effectiveness.

References

-

Meunier, B., de Visser, S. P., & Shaik, S. (2004). Asymmetric Epoxidation of 1,2-Dihydronaphthalene Catalyzed by Manganese Chiroporphyrins: Stereoinduction Directed by Steric Exclusion. Inorganic Chemistry, 43(25), 8374-8384. [Link][6][7]

-

Groves, J. T., & Viski, P. (1990). Asymmetric hydroxylation of benzylic C-H bonds with chiral iron porphyrins. The Journal of Organic Chemistry, 55(11), 3628-3634. [Link]

-

Gröbe, G., et al. (2021). Biocatalytic Aromaticity-Breaking Epoxidation of Naphthalene and Nucleophilic Ring-Opening Reactions. Angewandte Chemie International Edition, 60(14), 7769-7773. [Link][12]

-

Menn, F. M., & Gibson, D. T. (1980). Biological Process for Converting Naphthalene to cis-1,2-Dihydroxy-1,2-Dihydronaphthalene. Applied and Environmental Microbiology, 39(2), 320-326. [Link][14]

-

PrepChem. (n.d.). Synthesis of Step A: 2,3-Epoxy-1,2,3,4-tetrahydronaphthalene. [Link][4]

-

Organic Chemistry Portal. (n.d.). Sharpless Epoxidation. [Link][8]

-

Larrow, J. F., & Jacobsen, E. N. (1994). Kinetic Resolution of 1,2-Dihydronaphthalene Oxide and Related Epoxides via Asymmetric C−H Hydroxylation. Journal of the American Chemical Society, 116(26), 12129-12130. [Link][16]

-

PrepChem. (n.d.). Synthesis of 2,3-epoxy-1,2,3,4-tetrahydronaphthalene. [Link][3]

-

Oregon State University. (n.d.). The Sharpless-Katsuki Enantioselective Epoxidation. [Link][9]

-

Wikipedia. (2023, December 2). Epoxidation of allylic alcohols. [Link][17]

-

Lee, J., et al. (2020). Asymmetric Synthesis of 1,2-Dihydronaphthalene-1-ols via Copper-Catalyzed Intramolecular Reductive Cyclization. Organic Letters, 22(20), 7967-7972. [Link]

-

Larrow, J. F., & Jacobsen, E. N. (1994). Kinetic Resolution of 1,2-Dihydronaphthalene Oxide and Related Epoxides via Asymmetric C-H Hydroxylation. Journal of the American Chemical Society, 116(26), 12129-12130. [Link]

-

European Patent Office. (1995). EP0686153B1 - Chemical process for preparation of 1,2-epoxy-1,2,3,4-tetrahydronaphthalene. [13]

-

Katsuki, T., & Martin, V. S. (2011). Asymmetric Epoxidation of Allylic Alcohols: The Katsuki-Sharpless Epoxidation Reaction. In Organic Reactions (pp. 1-299). [Link][10]

-

Wikipedia. (2023, November 18). Sharpless epoxidation. [Link][11]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. prepchem.com [prepchem.com]

- 4. prepchem.com [prepchem.com]

- 5. benchchem.com [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Sharpless Epoxidation [organic-chemistry.org]

- 9. The Sharpless-Katsuki Enantioselective Epoxidation [sites.science.oregonstate.edu]

- 10. organicreactions.org [organicreactions.org]

- 11. Sharpless epoxidation - Wikipedia [en.wikipedia.org]

- 12. Biocatalytic Aromaticity-Breaking Epoxidation of Naphthalene and Nucleophilic Ring-Opening Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. EP0686153B1 - Chemical process for preparation of 1,2-epoxy-1,2,3,4-tetrahydrnaphtalene - Google Patents [patents.google.com]

- 14. Biological Process for Converting Naphthalene to cis-1,2-Dihydroxy-1,2-Dihydronaphthalene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Epoxidation of allylic alcohols - Wikipedia [en.wikipedia.org]

Methodological & Application

Asymmetric Synthesis of Chiral 1,2,3,4-Tetrahydro-2,3-epoxynaphthalene: A Guide for Researchers and Drug Development Professionals

Introduction: The Significance of Chiral Tetrahydro-2,3-epoxynaphthalene

Chiral 1,2,3,4-tetrahydro-2,3-epoxynaphthalene is a valuable building block in synthetic organic chemistry, particularly in the development of pharmaceuticals and other biologically active molecules. Its rigid, polycyclic structure and defined stereochemistry make it an ideal starting material for the synthesis of complex molecular architectures. The enantiomers of this epoxide can serve as precursors to a variety of chiral compounds, including amino alcohols and diols, which are key components in many drug candidates. The ability to synthesize this epoxide in an enantiomerically pure form is therefore of critical importance for the production of single-enantiomer drugs, leading to improved efficacy and reduced side effects. This guide provides an in-depth overview of the most effective methods for the asymmetric synthesis of this key chiral intermediate, with a focus on practical applications and robust protocols.

Strategic Approaches to Asymmetric Epoxidation of 1,2-Dihydronaphthalene

The primary route to chiral 1,2,3,4-tetrahydro-2,3-epoxynaphthalene is the enantioselective epoxidation of the prochiral olefin, 1,2-dihydronaphthalene. Several catalytic systems have been developed to achieve this transformation with high enantioselectivity. The choice of method often depends on factors such as scale, desired enantiomer, and tolerance to metal catalysts. This section will detail the most prominent and reliable strategies.

Jacobsen-Katsuki Epoxidation: A Powerful Tool for Unfunctionalized Olefins

The Jacobsen-Katsuki epoxidation is a cornerstone of asymmetric catalysis, renowned for its ability to epoxidize unfunctionalized alkenes with high enantioselectivity.[1][2] This method employs a chiral manganese(III)-salen complex as the catalyst and a terminal oxidant, such as sodium hypochlorite (bleach).[1] The C2-symmetric chiral ligand creates a dissymmetric environment around the manganese center, directing the oxygen atom transfer to one face of the olefin.[3]

The mechanism, while not fully elucidated, is believed to involve a manganese(V)-oxo species as the active oxidant.[1][4] The facial selectivity is dictated by the steric interactions between the approaching olefin and the bulky substituents on the salen ligand.[3]

Workflow for Catalyst Selection and Optimization in Jacobsen-Katsuki Epoxidation

Caption: Decision workflow for Jacobsen-Katsuki epoxidation.

Table 1: Representative Results for Jacobsen-Katsuki Epoxidation of 1,2-Dihydronaphthalene

| Catalyst (mol%) | Oxidant | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |

| (R,R)-Jacobsen's Catalyst (5) | NaOCl | CH₂Cl₂ | 0 | 92 | 96 | [5] |

| (S,S)-Mn(III)-salen (12) | O₂/Pivalaldehyde | Fluorobenzene | rt | Good | 63 | [6] |

| Chiral (salen)Mn complex | NaOCl | Not specified | Not specified | High | >90 | [1] |

Detailed Protocol: Jacobsen-Katsuki Epoxidation of 1,2-Dihydronaphthalene

Materials:

-

1,2-Dihydronaphthalene

-

(R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride [(R,R)-Jacobsen's catalyst]

-

Dichloromethane (CH₂Cl₂, anhydrous)

-

Sodium hypochlorite (NaOCl, commercial bleach, buffered to pH ~11)

-

4-Phenylpyridine N-oxide (optional additive)

-

Sodium sulfite (Na₂SO₃)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 1,2-dihydronaphthalene (1.0 g, 7.68 mmol) and (R,R)-Jacobsen's catalyst (245 mg, 0.384 mmol, 5 mol%).

-

Solvent Addition: Add anhydrous dichloromethane (10 mL) to dissolve the reactants.

-

Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.

-

Oxidant Addition: Slowly add the buffered sodium hypochlorite solution (e.g., 0.55 M, 21 mL, 11.5 mmol) dropwise over 1-2 hours while stirring vigorously. Monitor the reaction progress by TLC or GC.

-

Reaction Monitoring: Continue stirring at 0 °C until the starting material is consumed (typically 2-4 hours).

-

Quenching: Quench the reaction by adding an aqueous solution of sodium sulfite (10 mL) to destroy any excess oxidant.

-

Workup: Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (10 mL), water (10 mL), and brine (10 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude epoxide by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 1,2,3,4-tetrahydro-2,3-epoxynaphthalene.[7]

Organocatalytic Asymmetric Epoxidation: A Metal-Free Alternative

For applications where trace metal contamination is a concern, organocatalytic epoxidation offers an excellent alternative.[8] Chiral ketones, particularly those derived from fructose, have emerged as highly effective catalysts for the asymmetric epoxidation of a broad range of olefins, including 1,2-dihydronaphthalene.[9][10] The active oxidizing species, a chiral dioxirane, is generated in situ from the ketone and a stoichiometric oxidant, typically Oxone (2KHSO₅·KHSO₄·K₂SO₄).[10]

The stereochemical outcome is rationalized by a spiro transition state model, where the olefin approaches the dioxirane in a way that minimizes steric interactions with the chiral backbone of the ketone catalyst.[9]

Catalytic Cycle of Shi Epoxidation

Caption: Catalytic cycle of the organocatalytic Shi Epoxidation.

Detailed Protocol: Organocatalytic Epoxidation using a Fructose-Derived Ketone

Materials:

-

1,2-Dihydronaphthalene

-

Shi catalyst (fructose-derived ketone)

-

Acetonitrile (CH₃CN)

-

Water (deionized)

-

Potassium carbonate (K₂CO₃)

-

EDTA tetrasodium salt

-

Oxone (potassium peroxymonosulfate)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 1,2-dihydronaphthalene (5.0 mmol) and the Shi catalyst (1.5 mmol, 30 mol%) in acetonitrile (10 mL).

-

Buffer Addition: Prepare a buffer solution by dissolving K₂CO₃ and EDTA in water to achieve a pH of approximately 10.5. Add this buffer solution (10 mL) to the reaction mixture.

-

Cooling: Cool the biphasic mixture to 0 °C in an ice-water bath with vigorous stirring.

-

Oxidant Addition: In a separate flask, dissolve Oxone (10.0 mmol) in the EDTA buffer solution (15 mL). Add this Oxone solution dropwise to the reaction mixture over 1-2 hours, maintaining the temperature at 0 °C.

-

Reaction Monitoring: Monitor the reaction by TLC or GC. The reaction is typically complete within 2-4 hours.

-

Workup: Upon completion, add diethyl ether (20 mL) and separate the layers. Extract the aqueous layer with diethyl ether (2 x 10 mL).

-

Washing and Drying: Combine the organic extracts and wash with brine (15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the enantiomerically enriched epoxide.

Biocatalytic Epoxidation: An Enzymatic Approach

Biocatalysis offers a green and highly selective method for asymmetric epoxidation. Enzymes such as peroxygenases can catalyze the epoxidation of aromatic compounds like naphthalene and its derivatives.[11][12] These reactions typically occur under mild conditions (room temperature, neutral pH) in aqueous media, minimizing the use of organic solvents and harsh reagents.

The enzyme's active site provides a chiral pocket that binds the substrate in a specific orientation, leading to highly enantioselective oxygen transfer from a co-substrate, often hydrogen peroxide.[12]

Analytical Methods for Enantiomeric Excess Determination

The determination of the enantiomeric excess (ee) is crucial for validating the success of an asymmetric synthesis.[13] The most reliable and widely used technique for this purpose is chiral High-Performance Liquid Chromatography (HPLC).[14][15]

Chiral HPLC Analysis:

-

Stationary Phase: Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are highly effective for separating the enantiomers of epoxides.[15]

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol) is typically used in normal-phase chromatography. The ratio of these solvents is optimized to achieve baseline separation of the enantiomeric peaks.

-

Detection: UV detection at a wavelength where the naphthalene chromophore absorbs (e.g., 254 nm or 266 nm) is commonly employed.

The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers in the chromatogram.

Conclusion and Future Perspectives

The asymmetric synthesis of chiral 1,2,3,4-tetrahydro-2,3-epoxynaphthalene can be achieved with high enantioselectivity using several robust methods. The Jacobsen-Katsuki epoxidation remains a highly reliable and efficient choice for many applications. Organocatalytic methods provide a valuable metal-free alternative, while biocatalysis is an emerging green technology with significant potential. The selection of the optimal method will depend on the specific requirements of the synthesis, including scale, cost, and purity specifications. Future research in this area will likely focus on the development of even more active and selective catalysts with lower loadings, as well as the expansion of biocatalytic methods for industrial-scale production.

References

-

Jacobsen, E. N. (n.d.). Jacobsen epoxidation. Wikipedia. Retrieved from [Link]

-

Sharpless, K. B. (n.d.). Sharpless epoxidation. Wikipedia. Retrieved from [Link]

-

Simonato, J.-P., et al. (1998). Asymmetric Epoxidation of 1,2-Dihydronaphthalene Catalyzed by Manganese Chiroporphyrins: Stereoinduction Directed by Steric Exclusion. Inorganic Chemistry, 37(25), 6480–6481. [Link]

-

Simonato, J.-P., et al. (1998). Asymmetric Epoxidation of 1,2-Dihydronaphthalene Catalyzed by Manganese Chiroporphyrins: Stereoinduction Directed by Steric Excl. American Chemical Society. [Link]

-

Shi, Y. (2004). Organocatalytic asymmetric epoxidation of olefins by chiral ketones. Accounts of Chemical Research, 37(8), 488-496. [Link]

-

OpenOChem. (n.d.). Jacobsen epoxidation. OpenOChem Learn. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, March 16). 5.2: Epoxidation of Allylic Alcohols. [Link]

-

Wong, O. A., & Shi, Y. (2008). Organocatalytic Oxidation. Asymmetric Epoxidation of Olefins Catalyzed by Chiral Ketones and Iminium Salts. Chemical Reviews, 108(9), 3958–3987. [Link]

-

Shi, Y. (2002). Organo-Catalysis : Developing Ketone Catalysts for Asymmetric Epoxidation of Olefins. Journal of Synthetic Organic Chemistry, Japan, 60(8), 754-763. [Link]

-

Zhu, Y., et al. (2014). Organocatalytic Asymmetric Epoxidation and Aziridination of Olefins and Their Synthetic Applications. Chemical Reviews, 114(16), 8199–8256. [Link]

-

Myers, A. (n.d.). Sharpless Asymmetric Epoxidation Reaction. Chem 115. Retrieved from [Link]

-

Mukaiyama, T., et al. (1992). Enantioselective Epoxidation of Unfunctionalized Olefins with Molecular Oxygen and Aldehyde. Chemistry Letters, 21(12), 2231-2234. [Link]

-

Wong, O. A., & Shi, Y. (2008). Organocatalytic Oxidation. Asymmetric Epoxidation of Olefins Catalyzed by Chiral Ketones and Iminium Salts. Chemical Reviews, 108(9), 3958–3987. [Link]

-

Jacobsen, E. N., et al. (1991). Highly enantioselective epoxidation catalysts derived from 1,2-diaminocyclohexane. Journal of the American Chemical Society, 113(18), 7063–7064. [Link]

-

González-Benjumea, A., et al. (2021). Biocatalytic Aromaticity-Breaking Epoxidation of Naphthalene and Nucleophilic Ring-Opening Reactions. ACS Catalysis, 11(5), 2948–2954. [Link]

-

Jerina, D. M., et al. (1972). A reconstituted microsomal enzyme system that converts naphthalene to trans-1,2-dihydroxy-1,2-dihydronaphthalene via naphthalene-1,2-oxide: presence of epoxide hydrase in cytochrome P-450 and P-448 fractions. Archives of Biochemistry and Biophysics, 153(1), 62-67. [Link]

- Jacobsen, E. N., & Larrow, J. F. (1996). Chiral catalysts and catalytic epoxidation catalyzed thereby. U.S.

-

ACS GCI Pharmaceutical Roundtable. (n.d.). Jacobsen Asymmetric Epoxidation. Retrieved from [Link]

-

de Visser, S. P., & Kumar, D. (2008). Epoxidation of unfunctionalized olefins by Mn(salen) catalyst using organic peracids as oxygen source: A theoretical study. Proceedings of the National Academy of Sciences, 105(48), 18691-18696. [Link]

-

Larrow, J. F., & Jacobsen, E. N. (1994). Kinetic Resolution of 1,2-Dihydronaphthalene Oxide and Related Epoxides via Asymmetric C-H Hydroxylation. Journal of the American Chemical Society, 116(26), 12129–12130. [Link]

-

ChemInform. (2010). ChemInform Abstract: Asymmetric Catalytic Epoxidation of Unfunctionalized Olefins. ChemInform, 28(39). [Link]

-

Larrow, J. F., & Jacobsen, E. N. (1994). Kinetic Resolution of 1,2-Dihydronaphthalene Oxide and Related Epoxides via Asymmetric C-H Hydroxylation. Journal of the American Chemical Society, 116(26), 12129–12130. [Link]

-

González-Benjumea, A., et al. (2021). Biocatalytic Aromaticity-Breaking Epoxidation of Naphthalene and Nucleophilic Ring-Opening Reactions. ACS Catalysis, 11(5), 2948–2954. [Link]

-

Wang, T., et al. (2017). Enantioselective Synthesis of 1,2-Dihydronaphthalenes via Oxidative N‑Heterocyclic Carbene Catalysis. Organic Letters, 19(10), 2536–2539. [Link]

-

Pearson. (n.d.). Enantiomeric Excess Explained: Definition, Examples, Practice & Video Lessons. Retrieved from [Link]

-

Eaton, S. L., et al. (1999). Initial reactions in the oxidation of 1,2-dihydronaphthalene by Sphingomonas yanoikuyae strains. Applied and Environmental Microbiology, 65(10), 4389-4396. [Link]

-

Aschwanden, P. (2017, February 24). Optical Purity and Enantiomeric Excess. Master Organic Chemistry. [Link]

-

Zhang, Y., et al. (2020). Enantioselective terpolymerization of racemic and meso-epoxides with anhydrides for preparation of chiral polyesters. Proceedings of the National Academy of Sciences, 117(28), 16212-16219. [Link]

-

Howard, J. A., & Mendenhall, G. D. (1975). Autoxidation of 1,4-dihydronaphthalene. Formation of 3-benzoxepin via pyrolysis of 2-hydroperoxy-1,2-dihydronaphthalene. Journal of the American Chemical Society, 97(10), 2853–2857. [Link]

-

Zheng, H., et al. (2016). One-Pot Catalytic Asymmetric Synthesis of Tetrahydrocarbazoles. Organic Letters, 18(15), 3586–3589. [Link]

-

PrepChem. (n.d.). Synthesis of 2,3-epoxy-1,2,3,4-tetrahydronaphthalene. Retrieved from [Link]

- Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons.

-

Pérez-Sánchez, G., et al. (2021). Differentiation of Epoxide Enantiomers in the Confined Spaces of an Homochiral Cu(II) Metal‐Organic Framework by Kinetic Resolution. Chemistry – A European Journal, 27(56), 14050-14059. [Link]

-

PrepChem. (n.d.). Synthesis of Step A: 2,3-Epoxy-1,2,3,4-tetrahydronaphthalene. Retrieved from [Link]

-

Wang, Z., & List, B. (2023). Chiral phosphoric acid-catalyzed asymmetric synthesis of helically chiral, planarly chiral and inherently chiral molecules. Beilstein Journal of Organic Chemistry, 19, 1378-1393. [Link]

Sources

- 1. Jacobsen epoxidation - Wikipedia [en.wikipedia.org]

- 2. Jacobsen epoxidation | OpenOChem Learn [learn.openochem.org]